4-chloro-N-methoxybenzamide
Description
Conventional Amide Bond Formation Strategies
Conventional methods for forming the amide bond in 4-chloro-N-methoxybenzamide typically rely on a two-step process: the activation of the carboxylic acid precursor, 4-chlorobenzoic acid, followed by its reaction with N-methoxyamine.
A common and well-established method for synthesizing this compound involves the use of an acyl halide intermediate, specifically 4-chlorobenzoyl chloride. This approach is favored for its high reactivity and generally good yields.
The first step is the conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation, often performed by heating the mixture. nih.gov Oxalyl chloride is another effective, albeit more expensive, alternative. The resulting 4-chlorobenzoyl chloride is a reactive intermediate that can be isolated or used directly in the subsequent step.
In the second step, the synthesized 4-chlorobenzoyl chloride is reacted with N-methoxyamine or its hydrochloride salt to form the desired this compound. cymitquimica.com This amidation reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can influence the reaction's efficiency and yield.
Reaction Scheme:
ClC₆H₄COOH + SOCl₂ → ClC₆H₄COCl + SO₂ + HCl
ClC₆H₄COCl + H₂NOCH₃ + Base → ClC₆H₄CONH(OCH₃) + Base·HCl
The table below summarizes reaction conditions for the synthesis of 4-chlorobenzoyl chloride, a key precursor.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 4-chlorobenzoic acid | Thionyl chloride | 80°C, 5 h | 4-chlorobenzoyl chloride | Crude |
An alternative to the acyl halide route is the direct coupling of 4-chlorobenzoic acid with N-methoxyamine using a variety of activating and coupling reagents. smolecule.comd-nb.info This approach avoids the often harsh conditions required for acyl chloride formation.
Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as 4-dimethylaminopyridine (B28879) (DMAP). smolecule.com Other activating agents can transform the carboxylic acid into a more reactive species in situ, which then readily reacts with the amine. For instance, phosphonium (B103445) salts, generated in situ from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, can effectively activate the carboxylic acid for amidation. nih.govresearchgate.net
Titanium tetrachloride (TiCl₄) has also been reported as a mediator for the direct condensation of carboxylic acids and amines, which could be applicable to the synthesis of this compound. d-nb.info
The table below presents examples of coupling reagents for amide bond formation.
| Carboxylic Acid | Amine | Coupling Reagent/System | Product | Yield | Reference |
| 4-methoxybenzoic acid | Benzylamine | Triphenylphosphine / N-chlorophthalimide | N-Benzyl-4-methoxybenzamide | 84% | nih.gov |
| Benzoic Acid | Aniline | TiCl₄ / Pyridine | N-phenylbenzamide | 98% | d-nb.info |
| 4-methoxybenzoic acid | 4-methoxybenzylamine | B(OCH₂CF₃)₃ | N-(4-Methoxybenzyl)-4-methoxybenzamide | 99% | acs.org |
Advanced Synthetic Routes and Catalytic Approaches
Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for amide bond formation, some of which are applicable to the synthesis of this compound.
Organometallic catalysis offers powerful tools for forming C-N bonds. While direct catalytic amidation of an aryl halide like 4-chlorobenzoyl chloride is a possibility, a more common approach involves the C-H activation of the corresponding arene. For instance, ruthenium-catalyzed C-H activation has been used in the synthesis of related benzamides. nih.gov Palladium-catalyzed cross-coupling reactions are also a cornerstone of modern organic synthesis and could be adapted for this purpose. beilstein-journals.org Iron, being an inexpensive and environmentally benign metal, has also been explored as a catalyst for amidation reactions. researchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and atom-economical approach to synthesis. mdpi.comcaltech.edu While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied. For example, reactions like the Ugi or Passerini reaction, which involve isocyanides, could potentially be designed to incorporate the necessary structural motifs. mdpi.com Rhodium(III)-catalyzed three-component reactions involving N-methoxybenzamides, α-diazoesters, and alkynes have been developed for the synthesis of isoquinoline (B145761) derivatives, showcasing the utility of N-methoxyamides in MCRs. frontiersin.org
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One key aspect is the use of greener solvents. Water or biodegradable solvents like polyethylene (B3416737) glycol (PEG) are attractive alternatives to traditional volatile organic solvents. rsc.org Catalytic approaches, especially those using earth-abundant and non-toxic metals like iron, are inherently greener than stoichiometric methods. researchgate.netacs.org
Atom economy is another central tenet of green chemistry. Multicomponent reactions are particularly advantageous in this regard as they incorporate most or all of the atoms from the starting materials into the final product. mdpi.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contributes to a greener process by reducing solvent usage and waste generation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
4-chloro-N-methoxybenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) |
InChI Key |
BXUGEJAHPQFPGM-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro N Methoxybenzamide and Its Precursors
Green Chemistry Principles in 4-chloro-N-methoxybenzamide Synthesis
Atom Economy and Environmental Impact Factor (E-factor) Analysis
The principles of green chemistry necessitate a quantitative evaluation of the environmental performance of chemical processes. Atom economy and the Environmental Impact Factor (E-factor) are two key metrics used for this purpose.
Atom Economy
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. greenchemistry-toolkit.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation, expressed as a percentage. youtube.com
For the synthesis of this compound, a common route involves two main steps:
The conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride.
The reaction of 4-chlorobenzoyl chloride with N-methoxyamine.
Calculation of Atom Economy:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Desired Product | ||
| This compound | C₈H₈ClNO₂ | 185.61 |
| Reactants | ||
| 4-chlorobenzoic acid | C₇H₅ClO₂ | 156.57 |
| Thionyl chloride | SOCl₂ | 118.97 |
| N-methoxyamine | CH₅NO | 47.07 |
| Total Reactant Mass | 322.61 |
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (185.61 / 322.61) x 100 = 57.55%
This calculation reveals that a significant portion of the reactant mass is converted into byproducts (sulfur dioxide and hydrochloric acid), highlighting an area for improvement in terms of resource efficiency.
Environmental Impact Factor (E-factor)
The E-factor, introduced by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by quantifying the amount of waste generated per unit of product. libretexts.org It is calculated as the total mass of waste divided by the mass of the product. greenchemistry-toolkit.org
E-factor = Total Mass of Waste (kg) / Mass of Product (kg)
Unlike atom economy, the E-factor considers reaction yield, solvent losses, and waste from work-up and purification steps. libretexts.org For the synthesis of this compound, assuming a laboratory-scale synthesis with typical yields and solvent usage, a theoretical E-factor can be estimated.
Assumptions for E-factor Calculation:
Yield of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid: 92%
Yield of this compound from 4-chlorobenzoyl chloride: 85%
Solvents used: Dichloromethane (B109758) (DCM) for the amidation step and for extraction, and a solvent for purification (e.g., ethanol). The amount of solvent used can significantly impact the E-factor.
Theoretical E-factor Calculation: The waste generated includes byproducts (SO₂, HCl), unreacted starting materials, and solvent waste. The E-factor for pharmaceutical manufacturing can be high, often ranging from 25 to over 100, and can even reach up to 4000 for some processes. libretexts.org A process with a high E-factor is less environmentally friendly. For the synthesis of this compound, the use of stoichiometric reagents like thionyl chloride and solvents like dichloromethane contributes significantly to the E-factor.
Sustainable Reagent and Solvent Selection
Improving the green profile of the synthesis of this compound involves a critical assessment of the reagents and solvents used.
Sustainable Reagents
The traditional synthesis of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid commonly employs thionyl chloride (SOCl₂). masterorganicchemistry.com While effective, thionyl chloride is a hazardous substance that reacts with water to produce toxic gases (HCl and SO₂). nih.gov Greener alternatives to thionyl chloride for the formation of acid chlorides are being explored.
Oxalyl Chloride ((COCl)₂): This reagent is milder and more selective than thionyl chloride, and its byproducts (CO, CO₂, HCl) are gaseous, which can simplify purification. researchgate.netnumberanalytics.com However, it is more expensive. researchgate.net
Phosphorus Pentachloride (PCl₅): This can be used as an alternative, but it generates solid waste (POCl₃) which can complicate waste management and has a lower atom economy.
Catalytic Methods: The use of recyclable catalysts for chlorination is a promising green approach. For instance, polymer-supported catalysts can facilitate the reaction and be easily recovered and reused. google.com
For the amidation step, the direct coupling of carboxylic acids with amines using catalytic methods is a more sustainable approach than the two-step process involving an acid chloride intermediate. This avoids the use of hazardous chlorinating agents altogether.
Sustainable Solvents
The choice of solvent has a major impact on the environmental footprint of a chemical process. Dichloromethane (DCM), often used in amidation reactions, is a volatile organic compound with health and environmental concerns. researchgate.netrsc.org A range of greener alternative solvents are being investigated for amide bond formation. researchgate.netrsc.org
| Solvent Class | Examples | Rationale for Sustainability |
| Ester Solvents | Ethyl acetate (B1210297) (EtOAc), Isopropyl acetate (IPAc) | Biodegradable, lower toxicity compared to chlorinated solvents. |
| Ether Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources (in the case of 2-MeTHF), higher boiling points reducing volatility, and can be more stable. rsc.orgnih.gov |
| Bio-based Solvents | Cyrene, γ-Valerolactone (GVL) | Derived from renewable biomass, biodegradable. |
| Neoteric Solvents | Ionic Liquids (ILs), Deep Eutectic Solvents (DESs) | Low volatility, tunable properties, potential for recyclability. researchgate.netpmarketresearch.com |
| Water | H₂O | The most environmentally benign solvent, though its use can be limited by the solubility of organic reactants. Micellar catalysis can be employed to facilitate reactions in water. acs.org |
The selection of a sustainable solvent depends on various factors, including reactant solubility, reaction temperature, and the ability to recover and recycle the solvent. For the synthesis of this compound, replacing dichloromethane with a solvent like 2-MeTHF or ethyl acetate could significantly reduce the environmental impact of the process. Enzymatic methods for amide bond formation in green solvents like cyclopentyl methyl ether are also emerging as highly sustainable alternatives. nih.gov
Chemical Reactivity and Mechanistic Studies of 4 Chloro N Methoxybenzamide
Transformations of the Amide Functionality
The N-methoxy-N-methylamide group, commonly known as a Weinreb amide, is a key feature of 4-chloro-N-methoxybenzamide, enabling specific and high-yield transformations.
A primary application of the Weinreb amide functionality in this compound is in the synthesis of ketones. tcichemicals.compsu.edu This is achieved through nucleophilic acyl substitution reactions with organometallic reagents like Grignard reagents or organolithium reagents. tcichemicals.comwikipedia.org The reaction proceeds through a stable tetrahedral intermediate, which is stabilized by chelation from the methoxy (B1213986) group. wikipedia.org This chelation prevents the common problem of over-addition that occurs with other acyl compounds, where a second equivalent of the nucleophile adds to form an alcohol. wikipedia.orgorganic-chemistry.org Consequently, the reaction with a Grignard reagent reliably yields the corresponding ketone. tcichemicals.comtcichemicals.com
The general tolerance of Weinreb amides to various reaction conditions and a wide array of functional groups makes this method particularly useful in complex organic syntheses. tcichemicals.comwikipedia.org The reaction can accommodate aliphatic, vinyl, aryl, and alkynyl carbon nucleophiles. wikipedia.org
Table 1: Examples of Ketone Synthesis from Weinreb Amides
| Starting Weinreb Amide | Organometallic Reagent | Product Ketone | Reference |
|---|---|---|---|
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | tcichemicals.com |
| 4-chloro-N-methoxy-N-methylbenzamide | Butylmagnesium chloride | 1-(4-chlorophenyl)pentan-1-one | acs.org |
| N-methoxy-N-methylacetamide | Vinylmagnesium bromide | But-3-en-2-one | wikipedia.org |
The N-O bond of the N-methoxyamide group can be selectively cleaved under various conditions to yield the corresponding amide. jst.go.jp This transformation is often necessary after the N-methoxyamide has served its purpose, for instance, as a directing group in C-H functionalization reactions. jst.go.jp
Strategies for N-O bond cleavage include:
Reductive Cleavage : Single-electron reductants like samarium(II) diiodide (SmI2) or sodium metal can be used. jst.go.jp More recently, electrochemical methods involving cathodic reduction have been developed, offering a reagent-free alternative. jst.go.jp Photochemical methods using organophotocatalysts also provide a mild, redox-neutral approach to N-O bond cleavage. researchgate.net
Basic Conditions : Strong bases such as lithium diisopropylamide can induce N-O cleavage through an E2 elimination mechanism, generating formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net
Catalytic Cleavage : Transition metal catalysts, such as ruthenium(II) complexes, can facilitate the reductive cleavage of N-O bonds using a hydride source like a mixture of formic acid and triethylamine. rsc.org
These cleavage reactions expand the synthetic utility of this compound beyond its role as an acylating agent.
Reactivity at the Chloro Substituent
The chloro substituent on the aromatic ring of this compound provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, as well as dehalogenation.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. nih.gov this compound can participate in several of these reactions.
Suzuki-Miyaura Coupling : This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound, such as a boronic acid. fishersci.co.ukyonedalabs.com It is a versatile method for forming C-C bonds under mild conditions. fishersci.co.uk While aryl bromides and iodides are more reactive, recent advances in catalyst systems allow for the effective coupling of aryl chlorides. yonedalabs.comresearchgate.net
Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a reliable method for the synthesis of arylalkynes. libretexts.org The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl, making the coupling of aryl chlorides more challenging but achievable with appropriate catalysts and conditions. wikipedia.orgresearchgate.net
Heck Reaction : The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgdrugfuture.com This reaction is a key method for the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org
Table 2: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl halide + Aryl/vinyl boronic acid/ester | Pd(0) catalyst, Base | C(sp2)-C(sp2) |
| Sonogashira | Aryl/vinyl halide + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp2)-C(sp) |
| Heck | Unsaturated halide + Alkene | Pd catalyst, Base | C(sp2)-C(sp2) |
Aryl chlorides, particularly those with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). pressbooks.pubchemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, facilitating the reaction. pressbooks.pubmasterorganicchemistry.com For this compound, the amide group itself can influence the electron density of the ring, and reactions with strong nucleophiles under forcing conditions may lead to substitution of the chloro group. mdpi.comresearchgate.net
The reactivity in SNAr reactions is often enhanced in polar aprotic solvents, and for less reactive substrates, elevated temperatures may be required. acsgcipr.orgacsgcipr.org
The chloro group of this compound can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This process is useful when the chloro substituent is employed as a temporary blocking group to direct functionalization to other positions on the aromatic ring. researchwithrutgers.comorganic-chemistry.orgsci-hub.se
Common methods for reductive dehalogenation of aryl chlorides include:
Catalytic Hydrogenation : This method typically employs a palladium-on-carbon (Pd/C) catalyst with a hydrogen source. researchwithrutgers.comorganic-chemistry.orgsci-hub.se While aryl bromides are generally reduced more readily, aryl chlorides can be dehalogenated under more vigorous conditions. organic-chemistry.orgsci-hub.se
Metal Hydride Reagents : Nanometric sodium hydride in the presence of a lanthanide chloride catalyst has been shown to be effective for the reductive dehalogenation of aryl halides. tandfonline.com
Radical-Mediated Reduction : Systems involving radical initiators and hydrogen atom donors can also achieve dehalogenation. organic-chemistry.org
The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. researchwithrutgers.comorganic-chemistry.orgsci-hub.se
Aromatic Ring Functionalization and Electrophilic Aromatic Substitution
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of arenes. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the chloro group and the N-methoxybenzamide moiety.
The chlorine atom at the para position is a deactivating, yet ortho, para-directing group. quora.comquora.com Its deactivating nature stems from its inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. libretexts.org However, through resonance, the lone pairs on the chlorine atom can donate electron density to the ring, preferentially stabilizing the intermediates formed during ortho and para attack. quora.com
On the other hand, the N-methoxybenzamide group's directing effect is more complex. The amide group itself, when directly attached to the ring, is typically a meta-director due to the electron-withdrawing nature of the carbonyl group. libretexts.org However, in the case of N-methoxybenzamides, the nitrogen and methoxy groups can influence the electronic properties. Generally, activating groups direct electrophilic substitution to the ortho and para positions. masterorganicchemistry.comleah4sci.comchemistrysteps.com
Considering the combined effects in this compound, the chloro group is at the 4-position. Therefore, electrophilic attack would be directed to the positions ortho to the chloro group (positions 3 and 5). The N-methoxybenzamide group is at position 1. If it acts as an ortho, para-director, it would also direct incoming electrophiles to positions 2 and 6. The interplay of these directing effects would determine the final regioselectivity of the substitution reaction.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Predicted Major Product(s) | Rationale |
| Nitration (HNO₃/H₂SO₄) | 4-chloro-N-methoxy-3-nitrobenzamide | The chloro group directs ortho, and the N-methoxybenzamide group may also direct ortho. Steric hindrance might favor substitution at the 3-position over the 5-position. |
| Halogenation (e.g., Br₂/FeBr₃) | 4-chloro-3-bromo-N-methoxybenzamide | Similar to nitration, the directing effects of the chloro group would likely dominate, leading to substitution at the 3-position. |
| Friedel-Crafts Acylation | 3-acyl-4-chloro-N-methoxybenzamide | The deactivating nature of the ring makes Friedel-Crafts reactions challenging. If successful, substitution is expected at the position ortho to the chloro group. |
C-H Activation and Direct Functionalization of the Aromatic Core
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic cores, offering an alternative to traditional electrophilic aromatic substitution. The N-methoxyamide group in this compound can act as an effective directing group for such transformations.
Rhodium(III)-catalyzed C-H activation of N-methoxybenzamides has been shown to be a versatile method for the formation of new C-C and C-N bonds. researchgate.netnih.govnih.govacs.org The reaction typically proceeds via the formation of a five-membered rhodacycle intermediate, where the rhodium catalyst coordinates to the amide oxygen and activates a C-H bond at the ortho position. nih.gov This regioselectivity is a key advantage of C-H activation strategies.
Table 2: Potential C-H Activation Reactions of this compound
| Catalyst System | Coupling Partner | Potential Product |
| [CpRhCl₂]₂/AgSbF₆ | Alkenes (e.g., styrene) | 2-alkenyl-4-chloro-N-methoxybenzamide |
| CpRh(MeCN)₃₂ | Alkynes (e.g., diphenylacetylene) | Isoquinolone derivatives |
| Pd(OAc)₂ | Aryl halides | 2-aryl-4-chloro-N-methoxybenzamide |
Note: The reactions in this table are illustrative examples based on known C-H activation methodologies for N-methoxybenzamides and related compounds. Specific experimental conditions and outcomes for this compound may vary.
Detailed Mechanistic Elucidation of Key Transformations
The mechanisms of the key transformations involving this compound, namely electrophilic aromatic substitution and rhodium-catalyzed C-H activation, are well-established for related systems.
Mechanism of Electrophilic Aromatic Substitution:
The mechanism of EAS on this compound follows the general two-step pathway:
Formation of the σ-complex (arenium ion): The aromatic π-system acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion. The stability of this intermediate is crucial in determining the regioselectivity. For substitution ortho or meta to the chloro group, the positive charge can be delocalized onto the carbon bearing the chloro group. The electron-donating resonance effect of the chlorine atom can help stabilize this charge, favoring ortho and para substitution.
Deprotonation: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the σ-complex, restoring the aromaticity of the ring and yielding the substituted product.
Mechanism of Rhodium(III)-Catalyzed C-H Activation:
A plausible catalytic cycle for the Rh(III)-catalyzed C-H activation of this compound, for example in a reaction with an alkene, is as follows:
Coordination and C-H Activation: The N-methoxybenzamide coordinates to the Rh(III) center through the carbonyl oxygen. This is followed by a concerted metalation-deprotonation step, where the ortho C-H bond is cleaved to form a five-membered rhodacycle intermediate. This step is often turnover-limiting. nih.gov
Coordination of the Coupling Partner: The alkene coordinates to the rhodium center of the rhodacycle.
Migratory Insertion: The alkene inserts into the Rh-C bond of the rhodacycle, forming a seven-membered rhodacycle.
β-Hydride Elimination: A β-hydride elimination from the alkyl-rhodium intermediate occurs, forming the C-C coupled product and a rhodium-hydride species.
Reductive Elimination and Catalyst Regeneration: Reductive elimination of HX (where X is the anion of the rhodium precursor) regenerates the active Rh(III) catalyst, completing the catalytic cycle.
Computational studies on related benzamide (B126) systems have supported this mechanistic pathway, highlighting the importance of the directing group in lowering the activation energy for the C-H cleavage step. researchgate.net
Applications of 4 Chloro N Methoxybenzamide in Advanced Organic Synthesis
As a Versatile Building Block for Diverse Molecular Architectures
4-chloro-N-methoxybenzamide serves as a highly adaptable building block in organic synthesis, primarily due to the reactivity of the N-methoxyamide functional group. This group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the benzoyl group. The N-O bond within the methoxyamide moiety can also function as an internal oxidant in certain catalytic cycles, offering a streamlined approach to complex molecule synthesis without the need for external oxidizing agents.
The presence of the chlorine atom on the phenyl ring provides an additional site for chemical modification through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This dual reactivity allows for a modular and convergent approach to the synthesis of a wide array of polysubstituted aromatic compounds. The interplay between the directing capabilities of the N-methoxyamide group and the potential for cross-coupling at the chloro-position enables the construction of diverse and complex molecular frameworks from a single, readily accessible starting material.
Synthesis of Complex Heterocyclic Systems
The strategic application of this compound has proven particularly fruitful in the synthesis of complex heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.
Construction of Quinazolinone Derivatives
The quinazolinone scaffold is a prominent feature in numerous biologically active molecules. The synthesis of quinazolinone derivatives can be achieved through various methodologies, and recent advancements have highlighted the utility of N-methoxyamides in their construction. Rhodium(III)-catalyzed synthesis has been shown to be an effective method for preparing quinazolin-4(3H)-ones using N-methoxyamides as a key reagent. researchgate.net This approach often involves the condensation of the N-methoxybenzamide with a suitable coupling partner, followed by cyclization to form the quinazolinone ring system. While traditional methods often rely on the condensation of anthranilic acids with chloro-acyl chlorides, the use of N-methoxyamides provides an alternative and often milder route to these important heterocycles. snnu.edu.cn
Formation of Isoquinolone and Related Nitrogen Heterocycles
The synthesis of isoquinolones, another critical heterocyclic motif found in many alkaloids and pharmacologically active compounds, has been significantly advanced through the use of N-methoxybenzamides, including this compound. chemistryviews.org Transition metal catalysis, particularly with rhodium, palladium, and ruthenium, has been instrumental in this area.
Rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with various coupling partners such as alkynes, sulfoxonium ylides, and cyclopropenes provides a direct and efficient route to substituted isoquinolones. acs.orgnih.govnih.gov In these reactions, the N-methoxyamide group serves as an effective directing group to guide the catalyst to the ortho-C-H bond of the benzoyl group, initiating the annulation cascade. The N-O bond can also play a crucial role in the catalytic cycle, facilitating C-N bond formation and catalyst turnover without the need for an external oxidant. acs.orgnih.gov
Similarly, palladium-catalyzed methodologies have been developed for the synthesis of isoquinolones from N-alkoxy benzamides and alkynes. chemistryviews.orglookchem.com These reactions often proceed via an oxidative annulation pathway. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), offers advantages in terms of catalyst recovery and reuse. lookchem.com
The following table summarizes representative catalytic systems and coupling partners used in the synthesis of isoquinolones from N-methoxybenzamides.
| Catalyst System | Coupling Partner | Resulting Heterocycle | Reference |
| Rhodium(III) | Alkynes | Isoquinolone | acs.orgnih.gov |
| Rhodium(III) | Sulfoxonium Ylides | Isoquinolone | snnu.edu.cn |
| Rhodium(III) | Cyclopropenes | 4-Substituted Isoquinolone | nih.gov |
| Palladium Nanoparticles | Alkynes | Isoquinolone | chemistryviews.org |
| Palladium on Carbon (Pd/C) | Alkynes | Isoquinolone | lookchem.com |
| Ruthenium(II) | Alkynes | Isoquinolone | rsc.org |
Other Annulation and Cyclization Reactions
Beyond the synthesis of quinazolinones and isoquinolones, this compound and its parent compound, N-methoxybenzamide, are valuable substrates in a variety of other annulation and cyclization reactions, leading to a diverse range of heterocyclic structures.
Rhodium-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides can be controlled by the choice of additives to selectively produce either isoquinolones or isocoumarins from the same starting materials. snnu.edu.cn This highlights the tunability of the reactivity of N-methoxybenzamides.
Furthermore, rhodium-catalyzed C-H activation/annulation reactions of N-methoxybenzamides with ketenimines have been shown to produce 3-iminoisoquinolin-1(2H)-ones or 3-aminoisoindolin-1-ones, depending on the substitution pattern of the ketenimine. nih.govrsc.org These reactions demonstrate the versatility of N-methoxybenzamides in formal [4+2] and [4+1] annulation strategies, expanding the scope of accessible heterocyclic scaffolds. Ruthenium-catalyzed C-H activation/annulation of alkyne-tethered N-alkoxybenzamides has also been developed, providing access to a range of products through a novel inverse annulation pathway. rsc.org
Precursor in the Rational Design and Synthesis of Advanced Chemical Scaffolds
The ability to efficiently construct complex heterocyclic systems from this compound positions it as a key precursor in the rational design and synthesis of advanced chemical scaffolds with potential applications in medicinal chemistry and materials science. The isoquinolone and quinazolinone cores are privileged structures in drug discovery, and the synthetic methodologies employing this compound provide a robust platform for the generation of libraries of analogues for structure-activity relationship studies.
Pathways to Natural Product Core Structures (Synthetic Aspects)
Many natural products possess quinazolinone and isoquinolone skeletons as their core structural motifs. chemistryviews.orglookchem.com For instance, the isoquinolone scaffold is present in a wide range of alkaloids with significant biological activities. The synthetic routes to these heterocyclic systems using this compound as a starting material therefore represent formal pathways to the core structures of these natural products.
While a direct total synthesis of a natural product starting from this compound is not extensively documented in the reviewed literature, the developed synthetic methodologies provide the fundamental tools for such endeavors. The ability to introduce various substituents onto the heterocyclic core through the choice of coupling partners and the potential for further functionalization at the chloro-position allows for the targeted synthesis of complex natural product analogues. This strategic use of this compound as a foundational building block enables the exploration of chemical space around these important natural product scaffolds, potentially leading to the discovery of new therapeutic agents.
Intermediate in the Synthesis of Complex Organic Molecules
This compound serves as a versatile intermediate in the multi-step synthesis of complex organic molecules, particularly in the construction of heterocyclic ring systems that form the core of many biologically active compounds. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The N-methoxyamide group, in particular, can act as a directing group in transition metal-catalyzed reactions, facilitating carbon-hydrogen (C-H) bond activation and subsequent annulation reactions to build intricate molecular architectures.
Synthesis of Quinazolinone Derivatives
One notable application of this compound is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.
In a study focusing on cobalt-catalyzed C-H activation, this compound was used as a key reactant in a formal [4+2] cycloaddition reaction with 1,4,2-dioxazol-5-ones to afford a variety of substituted quinazolinones. This transformation is catalyzed by a Cp*Co(III) complex and demonstrates a highly efficient method for constructing the quinazolinone scaffold.
The reaction proceeds via a proposed mechanism involving the coordination of the cobalt catalyst to the N-methoxybenzamide, followed by ortho-C-H bond activation to form a cobaltacycle intermediate. This intermediate then undergoes insertion of the dioxazolone, followed by reductive elimination to yield the final quinazolinone product. The use of this compound in this reaction leads to the formation of quinazolinones bearing a chlorine substituent on the benzo ring, a common feature in many bioactive molecules.
Table 1: Synthesis of Quinazolinone Derivatives from this compound
| Entry | Dioxazolone Reactant | Quinazolinone Product | Yield (%) |
|---|---|---|---|
| 1 | 3-Phenyl-1,4,2-dioxazol-5-one | 7-Chloro-2-phenylquinazolin-4(3H)-one | 85 |
| 2 | 3-(4-Tolyl)-1,4,2-dioxazol-5-one | 7-Chloro-2-(p-tolyl)quinazolin-4(3H)-one | 82 |
Reaction Conditions: this compound (1 equiv.), dioxazolone (1.2 equiv.), [CpCo(III)(CN)2] (5 mol%), AgSbF6 (20 mol%), in DCE at 80 °C for 12 h.*
Synthesis of Isoquinolone Derivatives
This compound also serves as a precursor for the synthesis of isoquinolones, another important class of nitrogen-containing heterocycles with diverse biological activities. Rhodium(III)-catalyzed C-H activation provides an effective strategy for the annulation of N-methoxybenzamides with various coupling partners to construct the isoquinolone framework.
In one such approach, this compound undergoes a chemodivergent annulation with sulfoxonium ylides, catalyzed by a rhodium complex. The reaction outcome can be controlled by the choice of an acidic additive. In the presence of zinc triflate (Zn(OTf)2), the reaction selectively yields isoquinolone derivatives. This method is characterized by its high efficiency and regioselectivity.
The proposed catalytic cycle involves the formation of a rhodacycle intermediate through C-H activation at the ortho position of the benzamide (B126). Subsequent reaction with the sulfoxonium ylide, which acts as a carbene precursor, leads to the formation of the isoquinolone product. The 4-chloro substituent is retained in the final product, offering a handle for further synthetic modifications.
Table 2: Rhodium-Catalyzed Synthesis of Isoquinolones from this compound
| Entry | Sulfoxonium Ylide Reactant | Isoquinolone Product | Yield (%) |
|---|---|---|---|
| 1 | Dimethylsulfoxonium methylide | 6-Chloro-2-methylisoquinolin-1(2H)-one | 88 |
| 2 | Dimethylsulfoxonium ethylide | 6-Chloro-2-ethylisoquinolin-1(2H)-one | 85 |
Reaction Conditions: this compound (1 equiv.), sulfoxonium ylide (2 equiv.), [RhCpCl2]2 (2.5 mol%), AgSbF6 (20 mol%), Zn(OTf)2 (20 mol%), in DCE at 60 °C for 12 h.*
These examples highlight the role of this compound as a valuable building block in advanced organic synthesis, enabling the efficient construction of complex, biologically relevant heterocyclic molecules through modern catalytic methods.
Spectroscopic and Structural Characterization Studies of 4 Chloro N Methoxybenzamide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offers primary structural information. For 4-chloro-N-methoxybenzamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methoxy protons. The protons on the chlorophenyl ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon, the aromatic carbons, and the methoxy (B1213986) carbon.
Two-dimensional (2D) NMR techniques are employed to resolve complex structures and establish unambiguous atomic connectivity. youtube.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions, which is useful for identifying adjacent protons within the aromatic ring system. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the definitive assignment of carbon signals based on their attached protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). youtube.com This is crucial for connecting fragments of a molecule, for instance, by showing correlations from the aromatic protons to the carbonyl carbon. In aromatic systems, the 3-bond coupling (3J) is often stronger than the 2-bond coupling (2J). youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for conformational analysis, such as determining the relative orientation of substituents around the amide bond. youtube.com
| Atom Type | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Aromatic H (ortho to C=O) | ¹H NMR | ~7.8-8.0 | Doublet |
| Aromatic H (ortho to Cl) | ¹H NMR | ~7.4-7.6 | Doublet |
| N-OCH₃ | ¹H NMR | ~3.8 | Singlet |
| C=O (Amide) | ¹³C NMR | ~165-170 | - |
| Aromatic C (quaternary, C-Cl) | ¹³C NMR | ~135-140 | - |
| Aromatic C (quaternary, C-C=O) | ¹³C NMR | ~130-135 | - |
| Aromatic C-H | ¹³C NMR | ~128-130 | - |
| N-OCH₃ | ¹³C NMR | ~60-65 | - |
The amide C-N bond possesses significant double bond character due to resonance, which restricts free rotation. This phenomenon can lead to the observation of distinct NMR signals for groups attached to the nitrogen if their chemical environments are different (diastereotopic). Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful method for studying such fluxional processes. montana.edu
As the temperature is increased, the rate of rotation around the C-N bond increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single peak. nih.gov By analyzing the line shape changes or using the coalescence temperature, it is possible to calculate the rate constant for the rotational process and the free energy of activation (ΔG‡), which represents the rotational barrier. montana.eduniscpr.res.in For benzamides and related compounds, these barriers are often in a range accessible by DNMR. nih.govmissouri.edu While simple N-methoxybenzamides might not show this effect for the methoxy group itself, derivatives with different substituents on the nitrogen can be readily studied.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov These methods are exceptionally useful for identifying functional groups and can be used to monitor the progress of a reaction, such as the formation of the amide bond.
For this compound, key vibrational bands can be predicted:
C=O Stretch: The amide carbonyl group gives rise to a strong, characteristic absorption in the IR spectrum, typically in the range of 1650-1680 cm⁻¹.
C-N Stretch: The amide C-N stretching vibration is usually found in the region of 1200-1400 cm⁻¹.
Aromatic C=C Stretches: The benzene ring exhibits several stretching vibrations in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine bond shows a characteristic absorption in the fingerprint region, usually between 600-800 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. muthayammal.in
IR and Raman spectroscopy are complementary techniques. youtube.com While the C=O stretch is strong in the IR spectrum, aromatic ring vibrations are often more prominent in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Amide C=O | Stretching | 1650 - 1680 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium |
| Amide C-N | Stretching | 1200 - 1400 | Medium |
| N-O | Stretching | 900 - 1000 | Medium |
| C-Cl | Stretching | 600 - 800 | Strong |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis in Synthetic Pathways
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which helps in confirming its molecular formula. researchgate.net
In addition to providing the molecular ion peak (M⁺), MS analysis, particularly with techniques like electron impact (EI) ionization, causes the molecule to fragment in a predictable manner. chemguide.co.uk The resulting fragmentation pattern serves as a structural fingerprint. For this compound, several key fragments would be expected:
Molecular Ion (M⁺): The peak corresponding to the intact molecule. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this will appear as two peaks, M⁺ and M+2, with an approximate intensity ratio of 3:1. whitman.edu
Acylium Ion: A common and often abundant fragment for benzamides is the acylium ion, formed by cleavage of the C-N bond. For this molecule, it would be [4-ClC₆H₄CO]⁺.
Loss of Methoxy Group: Fragmentation could involve the loss of the methoxy group (•OCH₃) or methoxide (B1231860) (OCH₃⁻).
Chlorophenyl Cation: The [C₆H₄Cl]⁺ cation may also be observed.
Analyzing these fragments helps to piece together the structure of the parent molecule and can be used to distinguish between isomers.
| Fragment Ion | Proposed Structure | Expected m/z (for ³⁵Cl) |
|---|---|---|
| [M]⁺ | [C₈H₈ClNO₂]⁺ | 185 |
| [M+2]⁺ | [C₈H₈³⁷ClNO₂]⁺ | 187 |
| - | [C₇H₄ClO]⁺ (Acylium ion) | 139 |
| - | [C₆H₄Cl]⁺ | 111 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique provides definitive information on bond lengths, bond angles, and dihedral angles, confirming the molecular geometry. For amide-containing molecules, it can unequivocally establish the planarity of the amide group and the relative orientation of the substituents. niscpr.res.in
Studies on related derivatives, such as N-(4-Chlorophenyl)-4-methoxybenzamide and 4-Chloro-N-(2-methoxyphenyl)benzamide, reveal detailed structural features. nih.govnih.gov For instance, in N-(4-Chlorophenyl)-4-methoxybenzamide, the amide group plane forms significant dihedral angles with the two benzene rings (27.55° and 31.94°), which themselves are twisted relative to each other by 59.24°. nih.gov This analysis also illuminates intermolecular interactions, such as hydrogen bonding (e.g., N—H⋯O) and C—H⋯O interactions, which dictate how the molecules pack in the crystal lattice. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClNO₂ |
| Molecular Weight | 261.70 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.6938 (5) |
| b (Å) | 9.2339 (6) |
| c (Å) | 9.8723 (7) |
| α (°) | 66.683 (3) |
| β (°) | 89.943 (3) |
| γ (°) | 69.536 (3) |
| Volume (ų) | 595.69 (7) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against the theoretically calculated percentages based on the proposed molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For halogenated compounds, analysis of the halogen content is also performed. For the derivative 4-Chloro-N-(2-methoxyphenyl)benzamide, the experimental values were found to be in close agreement with the calculated percentages. nih.gov
| Element | Calculated % for C₈H₈ClNO₂ | Calculated % for C₁₄H₁₂ClNO₂ nih.gov | Found % for C₁₄H₁₂ClNO₂ nih.gov |
|---|---|---|---|
| Carbon (C) | 51.77 | 64.25 | 64.09 |
| Hydrogen (H) | 4.34 | 4.62 | 4.71 |
| Nitrogen (N) | 7.55 | 5.35 | 5.43 |
| Chlorine (Cl) | 19.10 | - | - |
| Oxygen (O) | 17.24 | - | - |
Computational and Theoretical Investigations on 4 Chloro N Methoxybenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in predicting the distribution of electrons and energy levels within a molecule, which in turn govern its reactivity. Methods like Density Functional Theory (DFT) are frequently employed to determine molecular geometries, electronic properties, and spectroscopic features. niscpr.res.innih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.govnih.gov
While specific FMO data for 4-chloro-N-methoxybenzamide is not detailed in the available literature, analysis of the closely related compound 4-chloro-N,N-diphenylbenzamide provides valuable insights. Computational studies on this molecule, performed at the B3LYP/6-31G(d,p) level, show a significant electronic transition from the HOMO to the LUMO. niscpr.res.inniscpr.res.in This transition corresponds to a π →π* type, indicating charge transfer within the molecule. niscpr.res.in The calculated energy gap for this related compound suggests a high degree of stability. niscpr.res.in The distribution of these orbitals reveals that the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is spread across the electron-accepting regions, indicating the likely sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Data for the Analogous Compound 4-chloro-N,N-diphenylbenzamide
| Parameter | Value | Transition Type | Source |
|---|---|---|---|
| HOMO→LUMO Transition | 309 nm (Calculated) | π →π* | niscpr.res.inniscpr.res.in |
| Energy Gap (ΔE) | 4.012 eV | - | niscpr.res.in |
This data is for the related compound 4-chloro-N,N-diphenylbenzamide and serves as an illustrative example.
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP surface displays regions of varying electron density, typically color-coded: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are favorable for nucleophilic attack. niscpr.res.in
For analogous compounds like 4-chloro-N,N-diphenylbenzamide , MEP analysis reveals distinct reactive sites. niscpr.res.in The most negative potential (red region) is concentrated around the carbonyl oxygen atom, identifying it as the primary site for electrophilic interaction. niscpr.res.in Conversely, positive potential (blue regions) is typically located around the hydrogen atoms of the amide group and the aromatic rings, highlighting them as potential sites for nucleophilic interaction. niscpr.res.in This mapping provides a clear, qualitative prediction of how the molecule will interact with other charged or polar species. chemrxiv.org
Table 2: MEP Analysis Results for the Analogous Compound 4-chloro-N,N-diphenylbenzamide
| Region | Description | Potential Value (a.u.) | Predicted Reactivity | Source |
|---|---|---|---|---|
| Red | Vicinity of Carbonyl Oxygen | -5.81 | Site for Electrophilic Attack | niscpr.res.in |
| Blue | Vicinity of Phenyl & Amine Hydrogens | +5.81 | Site for Nucleophilic Attack | niscpr.res.in |
This data is for the related compound 4-chloro-N,N-diphenylbenzamide and serves as an illustrative example.
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding, charge transfer, and delocalization of electron density. niscpr.res.inresearchgate.net It transforms the complex molecular wavefunction into a localized form that corresponds to the familiar Lewis structure of lone pairs and chemical bonds. uni-muenchen.de This analysis provides detailed information on atomic charges (Natural Population Analysis, NPA) and the stabilization energy associated with electron delocalization between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu
In related benzamide (B126) structures, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that contribute to the molecule's stability. A key interaction is the delocalization of a lone pair from the nitrogen atom into the antibonding orbital of the adjacent carbonyl group (n→π). niscpr.res.inniscpr.res.in This interaction, characterized by a substantial stabilization energy, indicates a strong resonance effect, leading to a partial double bond character between the carbonyl carbon and the nitrogen atom. For 4-chloro-N,N-diphenylbenzamide , this n→π stabilization energy is calculated to be 38.52 kcal/mol. niscpr.res.in Other significant interactions include π→π* transitions within the aromatic rings, which further stabilize the molecular structure. niscpr.res.in The analysis of bond lengths from optimized geometries also provides insight into bond order; for instance, the C-N bond in the amide linkage is typically shorter than a standard C-N single bond, confirming the delocalization predicted by NBO analysis. niscpr.res.in
Table 3: Significant NBO Interactions in the Analogous Compound 4-chloro-N,N-diphenylbenzamide
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Source |
|---|---|---|---|---|
| Lone Pair (N1) | π* (C2-O15) | n→π* | 38.52 | niscpr.res.in |
| π (C19-C20) | π* (C16-C21) | π→π* | 201.04 | niscpr.res.inniscpr.res.in |
This data is for the related compound 4-chloro-N,N-diphenylbenzamide and serves as an illustrative example.
Reaction Mechanism Modeling and Transition State Analysis
Understanding the precise pathway a reaction follows is crucial for controlling its outcome. Computational modeling allows for the investigation of reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition states that govern the reaction rate. nih.gov
For N-methoxy arylamides like this compound, a key reaction is the copper-catalyzed C-O cross-coupling with arylboronic acids. mdpi.com A plausible mechanism proposed for this transformation begins with the oxidation of a Cu(I) species to Cu(II). This is followed by transmetalation with the arylboronic acid to form an aryl-Cu(II) intermediate. A crucial step involves the N-methoxy amide, which is suggested to undergo tautomerization to its O-protected hydroxamic acid form. This tautomerization is facilitated by the electron-donating N-methoxy group, which increases the electron density on the carbonyl oxygen. The amide then coordinates to the copper center, and subsequent reductive elimination yields the final aryl-N-methoxy arylimidate product, regenerating the Cu(I) catalyst. mdpi.com
While a specific energy profile for reactions involving this compound has not been detailed, studies on analogous copper-catalyzed reactions provide insight. For example, in the copper-catalyzed N-alkylation of sulfonamides with alcohols, kinetic isotope effect experiments revealed that the dehydrogenation of the alcohol to form an aldehyde intermediate is the rate-determining step. ionike.com In the context of the C-O coupling of N-methoxy amides, the RDS could be one of several steps in the catalytic cycle, such as the initial oxidative addition, the transmetalation, or the final reductive elimination. Detailed DFT calculations would be required to compute the activation energies for each elementary step and definitively identify the RDS for a specific reaction of this compound.
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. nih.govbris.ac.uk Solute-solvent interactions can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy profile of the reaction. nih.gov Computational models can account for these effects using either implicit solvent models, which represent the solvent as a continuous medium, or explicit models, where individual solvent molecules are included in the calculation. nih.govrsc.org
Explicit solvent models have shown that specific interactions, such as hydrogen bonding, can fundamentally alter a reaction pathway. For instance, a reaction that is concerted in the gas phase may become stepwise in a protic solvent due to the stabilization of a charged intermediate. nih.gov For reactions involving this compound, the choice of solvent would be critical. A polar aprotic solvent like dichloroethane (DCE), often used in C-O coupling reactions, can dissolve the reactants and intermediates without strongly coordinating to the metal center, allowing the catalytic cycle to proceed efficiently. mdpi.com In contrast, a polar protic solvent could potentially interfere by coordinating to the copper catalyst or by protonating intermediates, thus altering the reaction pathway and efficiency. Predicting these effects accurately requires sophisticated computational models that can capture the dynamic interplay between the solute and its solvent environment. chemrxiv.org
Conformational Analysis and Energy Landscape Mapping
Theoretical studies on substituted benzamides have established that the amide group (-CONH-) tends to be planar or nearly planar to maximize π-conjugation. nih.gov However, in N-alkoxyamides, the presence of an electronegative oxygen atom on the nitrogen can lead to a more pyramidal geometry at the nitrogen center. core.ac.uk An X-ray diffraction study on the closely related N-chloro-N-methoxy-4-nitrobenzamide revealed a significant deviation from planarity, with the sum of the bond angles around the amide nitrogen being 337.5°, indicating a high degree of pyramidality. core.ac.uk A similar deviation from planarity can be anticipated for this compound.
The potential energy surface (PES) mapping for this compound would reveal the energy minima corresponding to stable conformers and the transition states that separate them. The global minimum would represent the most stable conformation in the gaseous phase. It is expected that the most stable conformers will seek to minimize steric hindrance while optimizing electronic interactions, such as the alignment of dipoles. For similar benzamides, the torsional angle between the phenyl ring and the amide plane (ω1) is often found to be in the range of 20-30° to balance the steric repulsion between the ortho-protons and the carbonyl oxygen against the desire for extended conjugation. nih.gov The rotation around the C(O)-N bond (ω2) determines the cis or trans relationship between the carbonyl oxygen and the methoxy (B1213986) group, with the trans conformer often being sterically favored.
Table 1: Predicted Key Conformational Parameters for this compound
| Parameter | Description | Predicted Value/Range | Rationale/Reference |
|---|---|---|---|
| ω1 (C2-C1-C=O) | Torsion angle between the phenyl ring and the amide plane. | 20° - 35° | Balances steric hindrance and π-conjugation, typical for substituted benzamides. nih.gov |
| ω2 (O=C-N-O) | Torsion angle defining the amide bond conformation. | ~180° (trans) | The trans conformation is generally favored to minimize steric clash between the carbonyl oxygen and the methoxy group. |
| Nitrogen Geometry | Sum of bond angles around the amide nitrogen. | ~340° - 355° | N-alkoxyamides exhibit significant nitrogen pyramidality due to electronic effects of the N-O bond. core.ac.uk |
| Energy Barrier (ω1) | Rotational barrier around the C(aryl)-C(O) bond. | 4 - 8 kcal/mol | Typical energy barrier for this rotation in benzamides, influenced by ortho-substituents (protons in this case). |
Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not available in the published literature, the methodology provides a powerful framework for understanding its behavior in a condensed phase. MD simulations model the movements of atoms and molecules over time, offering insights into dynamic processes like solvation and the nature of non-covalent interactions. youtube.comsemanticscholar.org
To study the solvation of this compound, a simulation would typically involve placing a single molecule in a periodic box filled with explicit solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO). The system's energy is then minimized, followed by a simulation run where Newton's equations of motion are solved iteratively. This allows for the observation of how solvent molecules arrange around the solute. Key analyses would include the calculation of Radial Distribution Functions (RDFs) to determine the probability of finding solvent atoms at a certain distance from solute atoms (e.g., water oxygen around the amide proton or carbonyl oxygen). mdpi.com This can quantify the strength and structure of the first solvation shell.
MD simulations are also ideal for investigating intermolecular interactions, such as dimerization or aggregation. By simulating a system with multiple solute molecules, one can observe the preferred modes of association. For this compound, potential interactions include hydrogen bonding (N-H···O=C), dipole-dipole interactions, and π-π stacking of the chlorophenyl rings. The simulations can provide quantitative data on the lifetime and geometry of these interactions, revealing the most significant forces driving self-assembly. jocpr.com
Table 2: Typical Setup and Outputs of a Hypothetical MD Simulation for this compound
| Simulation Parameter/Output | Description | Example Application |
|---|---|---|
| Input Parameters | ||
| Force Field | A set of parameters (e.g., OPLS-AA, CHARMM) that defines the potential energy of the system. | Defines bond, angle, dihedral, and non-bonded interactions for both solute and solvent. |
| Solvent Model | Model for the solvent molecules (e.g., SPC/E, TIP3P for water). | Simulates the behavior of the bulk solvent and its interaction with the solute. mdpi.com |
| System Size | Number of solute and solvent molecules in the simulation box. | Typically one solute molecule and several thousand solvent molecules for solvation studies. |
| Simulation Time | The duration of the simulated trajectory. | Nanoseconds to microseconds, depending on the process being studied. |
| Output Analyses | ||
| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | To characterize the structure of the solvation shell around the polar amide group and the hydrophobic phenyl ring. |
| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds based on geometric criteria (distance, angle). | To determine the average number and lifetime of hydrogen bonds between solute molecules or between solute and solvent. |
| Solvation Free Energy | The free energy change associated with transferring the solute from a vacuum to the solvent. | To predict the solubility of this compound in different solvents. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the solute over the simulation compared to a reference structure. | To assess the conformational stability and flexibility of the molecule in solution. |
In Silico Design of Novel Catalysts or Reagents Guided by Computational Insights
The N-methoxyamide moiety, particularly in its N-methylated form (the Weinreb amide), is a valuable functional group in organic synthesis, often used for the preparation of ketones. mychemblog.com The N-methoxyamide group can also act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling selective modification of the aromatic ring. nih.govresearchgate.net Computational chemistry, especially Density Functional Theory (DFT), serves as a powerful tool for the in silico design of new catalysts and reagents to improve these transformations for substrates like this compound.
A key application of computational design would be in optimizing catalysts for regioselective C-H activation at the ortho position of the 4-chlorophenyl ring. The N-methoxyamide can coordinate to a metal center (e.g., Palladium, Ruthenium, Cobalt), directing it to a nearby C-H bond. nih.govresearchgate.net In silico methods can be used to model the entire catalytic cycle for such a reaction. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step and understand how the electronic and steric properties of the catalyst influence the reaction barrier.
For example, a computational workflow could involve screening a virtual library of ligands for a palladium catalyst. For each potential catalyst, the mechanism of C-H activation/arylation of this compound would be modeled. The calculated activation energies would serve as a descriptor for catalytic activity, allowing for the ranking of candidate catalysts before any experimental synthesis is undertaken. researchgate.net This approach accelerates the discovery of more efficient, selective, and stable catalysts, saving significant time and resources.
Table 3: Hypothetical Workflow for In Silico Design of a Catalyst for C-H Functionalization
| Step | Computational Method | Objective |
|---|---|---|
| 1. Reaction Proposal | - | Define a target reaction, e.g., Pd-catalyzed ortho-alkenylation of this compound. |
| 2. Catalyst Design | Molecular Modeling | Create a virtual library of catalyst candidates by varying ligands (e.g., phosphines, carbenes) on a metal center (e.g., Pd(II)). |
| 3. Mechanism Elucidation | DFT Calculations | Model the key steps of the catalytic cycle: coordination, C-H activation, migratory insertion, reductive elimination. |
| 4. Transition State Analysis | DFT with Frequency Calculation | Locate the transition state for the rate-determining step and calculate its energy (the activation barrier). |
| 5. Catalyst Screening | Quantitative Structure-Activity Relationship (QSAR) | Correlate calculated activation barriers with electronic/steric descriptors of the ligands to identify promising candidates. |
| 6. Experimental Validation | - | Synthesize and test the top-ranked catalyst candidates identified through computation. |
Advanced Derivatization and Functionalization Strategies of 4 Chloro N Methoxybenzamide
Regioselective Functionalization of the Benzene (B151609) Ring
The substitution pattern of 4-chloro-N-methoxybenzamide, featuring a chloro substituent and an N-methoxyamide group, governs the regioselectivity of further functionalization on the aromatic ring. While the chloro group is a deactivating ortho-, para-director for classical electrophilic aromatic substitution (SEAr), the N-methoxyamide group enables a more powerful and precise strategy known as Directed ortho-Metalation (DoM). wikipedia.org
The DoM process leverages the ability of a directing metalation group (DMG) to chelate with an organolithium reagent, facilitating the deprotonation of a proximal ortho-proton. organic-chemistry.orgwikipedia.org The N-methoxyamide group is classified as a strong DMG. organic-chemistry.org When this compound is treated with a strong base, such as n-butyllithium (n-BuLi), the amide group directs the lithiation exclusively to the C3 position (ortho to the amide and meta to the chlorine). This generates a highly reactive aryllithium intermediate that can be trapped by a wide variety of electrophiles, leading to the regioselective introduction of a new substituent at the C3 position. unblog.frbaranlab.org This method offers superior regiocontrol compared to traditional SEAr reactions, which would likely yield a mixture of products. wikipedia.org
The general scheme for this transformation is as follows:
Directed ortho-Metalation: this compound reacts with an organolithium base (e.g., n-BuLi) to form a C3-lithiated intermediate, stabilized by chelation. wikipedia.orgbaranlab.org
Electrophilic Quench: The aryllithium intermediate reacts with an electrophile (E+), resulting in the formation of a new carbon-element bond at the C3 position.
The versatility of this approach is demonstrated by the range of electrophiles that can be employed, allowing for the introduction of diverse functionalities.
| Electrophile (E+) | Reagent Example | Resulting C3-Substituent (-E) |
|---|---|---|
| Proton (H+) | H₂O | -H (no change) |
| Deuteron (D+) | D₂O | -D |
| Alkyl | CH₃I | -CH₃ |
| Hydroxymethyl | (CH₂O)n (Paraformaldehyde) | -CH₂OH |
| Formyl | DMF (N,N-Dimethylformamide) | -CHO |
| Carboxyl | CO₂ | -COOH |
| Silyl (B83357) | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ |
| Iodo | I₂ | -I |
Amide Nitrogen and Oxygen Functionalization
The N-methoxyamide group itself is a site for further chemical modification. The nitrogen atom, possessing a lone pair of electrons and an attached hydrogen, can participate in various reactions.
N-Halogenation: The amide nitrogen can be halogenated. For instance, N-methoxy-4-nitrobenzamide can be chlorinated to form N-chloro-N-methoxy-4-nitrobenzamide, indicating that the N-H bond in this class of compounds is susceptible to substitution. core.ac.uk A similar reaction could be applied to this compound.
N-Acylation/N-Alkylation: The nitrogen can be acylated or alkylated under appropriate basic conditions to form N-acyl or N-alkyl derivatives, further increasing molecular complexity.
Metal-Catalyzed Coupling: The N-H bond can be activated by metal catalysts. For example, iron-catalyzed reactions of N-methoxy amides with sulfoxides lead to N=S bond formation, demonstrating the reactivity of the nitrogen center after deprotonation. acs.org This suggests potential for various transition-metal-catalyzed cross-coupling reactions at the nitrogen position.
Functionalization of the amide oxygen is less direct but can be viewed in the context of reactions that modify the N-O bond, often leading to cleavage or rearrangement, which is discussed in the subsequent section.
Selective Transformations of the Methoxy (B1213986) Group
The N-O-CH₃ linkage is a key feature of the N-methoxyamide, often referred to as a Weinreb amide when an N-methyl group is also present. organic-chemistry.orgsemanticscholar.org This functionality is known for its stability toward certain nucleophiles, yet it can be selectively transformed under specific conditions.
N-O Bond Cleavage: The N-O bond can be cleaved reductively or under other specific reaction conditions. In some transformations, the methoxy group is eliminated as part of the mechanism. For example, during the iron-catalyzed synthesis of N-acyl sulfoximines from N-methoxy amides, the methoxy group is ultimately eliminated. acs.org
Conversion to Ketones: N-methoxy-N-methylamides (Weinreb amides) are famously used as precursors for ketones by reaction with organometallic reagents. organic-chemistry.org A similar principle can be applied to N-methoxyamides. A nonclassical Wittig reaction using alkylidenetriphenylphosphoranes can convert Weinreb amides into ketones under mild conditions, a process that involves the eventual cleavage of the N-O bond during hydrolysis of an enamine intermediate. organic-chemistry.org This highlights a pathway to convert the amide functionality of a this compound derivative into a ketone.
Multi-Step Asymmetric Synthesis Utilizing this compound Precursors
This compound is a valuable starting material for the multi-step asymmetric synthesis of chiral molecules. Its utility stems from the ability to introduce new functional groups with high regioselectivity, which can then be used to construct chiral centers.
A plausible strategy for asymmetric synthesis could involve the following sequence:
Regioselective Functionalization: Utilize Directed ortho-Metalation (DoM) as described in section 7.1 to introduce a prochiral functional group at the C3 position. For example, quenching the C3-lithiated intermediate with a ketone (e.g., acetophenone) would generate a tertiary alcohol with a new stereocenter.
Asymmetric Transformation: The newly introduced functional group can then be the site of an asymmetric reaction. For instance, if the introduced group was a ketone, it could undergo an asymmetric reduction using a chiral catalyst (e.g., a CBS catalyst or a chiral Noyori-type hydrogenation catalyst) to produce a single enantiomer of the corresponding secondary alcohol.
Further Derivatization: The chloro-substituent on the ring can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of additional complexity. The N-methoxyamide can be hydrolyzed to the corresponding carboxylic acid or converted to other functionalities, providing further avenues for modification.
This step-wise approach, beginning with the controlled functionalization of the this compound scaffold, enables the construction of complex, enantiomerically pure target molecules.
Application in Parallel Synthesis and Combinatorial Chemistry for Library Generation
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for screening in areas such as drug discovery. uomustansiriyah.edu.iqwikipedia.orgnih.gov this compound is an excellent scaffold for generating such libraries due to its multiple, chemically distinct reaction sites that can be independently functionalized.
A combinatorial library can be generated using a "scaffold-ranking" approach where the core this compound structure is systematically decorated with different chemical building blocks at various positions. nih.gov
Key points of diversity on the scaffold include:
Position 1 (C3-ortho): A wide array of substituents (R¹) can be introduced via Directed ortho-Metalation and quenching with a library of electrophiles.
Position 2 (C4-para): The chloro group can be substituted via nucleophilic aromatic substitution or, more versatilely, used as a handle for various palladium-catalyzed cross-coupling reactions to introduce a second set of building blocks (R²).
Position 3 (N-amide): The amide nitrogen can be derivatized (e.g., acylated or alkylated) with a third set of reagents (R³).
By systematically combining different building blocks at these three positions in a parallel synthesis format, a vast library of structurally related but distinct compounds can be generated from a single starting material.
| Diversity Position | Reaction Type | Example Building Blocks |
|---|---|---|
| R¹ (at C3) | Directed ortho-Metalation + Electrophile | Alkyl halides, aldehydes, ketones, CO₂, silyl chlorides |
| R² (at C4) | Suzuki Coupling (with boronic acids) | Arylboronic acids, alkylboronic acids, heteroarylboronic acids |
| R³ (at N) | N-Acylation (with acid chlorides) | Acetyl chloride, benzoyl chloride, various substituted acyl chlorides |
This strategy allows for the efficient exploration of the chemical space around the this compound core, facilitating the discovery of molecules with desired properties. nih.gov
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of benzamide (B126) derivatives is increasingly benefiting from the adoption of flow chemistry, a paradigm that offers significant advantages over traditional batch processing. nih.gov Continuous-flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency, improved safety profiles, and greater reproducibility. nih.gov While specific studies on the flow synthesis of 4-chloro-N-methoxybenzamide are not yet prominent in the literature, the general principles of flow chemistry are highly applicable.
The translation of the synthesis of this compound and its derivatives to flow platforms could enable:
Rapid Reaction Optimization: Automated flow systems can screen a wide range of conditions (e.g., temperature, residence time, reagent stoichiometry) in a fraction of the time required for batch methods, facilitating the rapid identification of optimal synthetic protocols.
Enhanced Safety: Amide bond formations can be exothermic. Microreactors used in flow chemistry have a high surface-area-to-volume ratio, allowing for efficient heat dissipation and mitigating the risks of thermal runaways, especially when scaling up production. nih.gov
On-Demand Synthesis: Flow systems can be used for the on-demand generation of this compound or its derivatives, which is particularly useful for producing intermediates that may be unstable or required in precise quantities for subsequent reactions in a multi-step automated synthesis.
Library Generation: The integration of flow reactors with automated purification and analysis systems would facilitate the high-throughput synthesis of libraries based on the this compound scaffold for applications in drug discovery and materials science.
Exploration of Novel Catalytic Systems for this compound Transformations
The structure of this compound offers two primary sites for catalytic transformations: the amide bond and the carbon-chlorine bond. Future research is poised to explore novel catalytic systems that can selectively and efficiently functionalize this molecule.
Catalytic Amide Bond Formation: Traditional synthesis relies on the activation of a carboxylic acid (like 4-chlorobenzoic acid) followed by reaction with methoxyamine, often requiring stoichiometric coupling reagents. Future methodologies may focus on direct catalytic amidation, bypassing the need for pre-activation and reducing waste.
Transformations at the C-Cl Bond: The chloro-substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions. While reactions like Suzuki, Heck, and Buchwald-Hartwig aminations are well-established, future work could focus on developing novel catalysts with higher turnover numbers, broader substrate scope, and the ability to operate under milder, more sustainable conditions (e.g., using earth-abundant metal catalysts or photoredox catalysis).
Below is a table outlining potential catalytic transformations for future exploration.
| Transformation Type | Potential Catalyst System | Target Bond | Potential Product Class |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / SPhos | C-Cl | Biaryl N-methoxybenzamides |
| Buchwald-Hartwig Amination | Pd2(dba)3 / Xantphos | C-Cl | N-Aryl-N-methoxybenzamides |
| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | C-Cl | Alkynyl N-methoxybenzamides |
| Heck Coupling | Pd(OAc)2 / P(o-tol)3 | C-Cl | Alkenyl N-methoxybenzamides |
| C-H Activation/Functionalization | Rh(III) or Ru(II) complexes | C-H (ortho to amide) | Ortho-functionalized benzamides |
Potential for Development of New Synthetic Methodologies and Reagents
The N-methoxyamide functionality is a precursor to other important chemical groups. Analogous to N-methoxy-N-methylamides (Weinreb amides), the N-methoxyamide group in this compound can potentially be used to synthesize ketones upon reaction with organometallic reagents. This reactivity, combined with the versatility of the chloro-substituent, opens avenues for developing new synthetic methodologies where this compound serves as a key building block.
For instance, a sequential functionalization strategy could be developed:
Cross-Coupling: The chloro group is first substituted via a palladium-catalyzed reaction to introduce a desired moiety.
Amide Transformation: The N-methoxyamide group is then converted into a ketone, aldehyde, or other functional group.
This approach would allow for the modular synthesis of complex, multi-functional aromatic compounds from a single, readily accessible precursor. The development of orthogonal protection and activation strategies would be a key challenge and a fruitful area of research.
| Reagent Type | Target Site | Potential Product | Significance |
| Grignard Reagents (R-MgBr) | Amide Carbonyl | 4-chlorophenyl ketones | Direct ketone synthesis |
| Organolithium Reagents (R-Li) | Amide Carbonyl | 4-chlorophenyl ketones | Alternative to Grignard reagents |
| Reducing Agents (e.g., LiAlH4) | Amide Carbonyl | 4-chlorobenzylamines | Synthesis of substituted amines |
| Boronic Acids (R-B(OH)2) | Chloro-substituent | Biaryl derivatives | Construction of complex scaffolds |
| Terminal Alkynes | Chloro-substituent | Aryl-alkyne derivatives | Precursors for heterocycles, materials |
Contributions to Advanced Materials Chemistry
While the primary focus of benzamide chemistry has been in the pharmaceutical sector, the structural features of this compound suggest potential applications in advanced materials. researchgate.net The amide group is a robust hydrogen-bonding motif, which is fundamental to the design of supramolecular structures and liquid crystals.
Polymerizable Monomers: The chloro-substituent can be readily converted into a polymerizable group. For example, a Heck or Stille coupling could introduce a vinyl or styrenyl moiety, transforming the molecule into a monomer. The resulting polymers would feature pendant N-methoxyamide groups, which could serve as sites for post-polymerization modification, allowing for the tuning of material properties.
| Proposed Monomer Structure | Polymerization Method | Potential Polymer Properties |
| 4-vinyl-N-methoxybenzamide | Free-radical, RAFT, or ATRP | Functional polymers, reactive scaffolds |
| 4-ethynyl-N-methoxybenzamide | Alkyne metathesis, click chemistry | Conjugated polymers, networked materials |
| N-methoxy-4-(4-vinylphenyl)benzamide | Free-radical, RAFT, or ATRP | Polymers with extended aromatic systems |
Supramolecular Precursors: The combination of the aromatic ring (capable of π-π stacking) and the amide group (a hydrogen bond donor/acceptor) makes this compound and its derivatives attractive candidates for building blocks in supramolecular chemistry. Self-assembly of these molecules could lead to the formation of well-ordered structures such as gels, fibers, or crystalline networks with potential applications in sensing, catalysis, or separation technologies.
Outlook on Future Research Avenues and Outstanding Challenges in Benzamide Chemistry
The broader field of benzamide chemistry continues to evolve, driven by the need for more efficient, selective, and sustainable synthetic methods. For a molecule like this compound, future research will likely focus on several key areas:
Green Chemistry Approaches: Developing synthetic routes that minimize waste, avoid hazardous reagents, and use catalytic rather than stoichiometric reagents remains a significant goal. This includes exploring enzymatic catalysis or reactions in environmentally benign solvents like water.
Multi-Target Ligands: In medicinal chemistry, there is a growing interest in designing single molecules that can interact with multiple biological targets. mdpi.com The this compound scaffold is a viable starting point for creating libraries of compounds to be screened for such multi-target activities.
Understanding Reactivity: A deeper mechanistic understanding of the transformations involving the N-methoxyamide group, particularly in comparison to more widely studied amides, is needed. This knowledge will enable the rational design of new reactions and synthetic strategies.
The primary challenge lies in moving from potential to practice. While the integration with flow chemistry, development of novel catalytic systems, and application in materials science are all plausible and exciting future directions, they require dedicated experimental investigation. Overcoming the hurdles of catalyst development, reaction optimization, and material characterization will be essential to unlock the full potential of this compound and related structures in the years to come.
Q & A
Q. What are the common synthetic routes for 4-chloro-N-methoxybenzamide, and how are coupling reagents optimized?
Methodological Answer: A widely used method involves coupling 2-methoxy-4-methylbenzoic acid with 4-chloroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as activating agents. The reaction is conducted at -50°C to minimize side reactions and improve yield. Post-synthesis purification is achieved via column chromatography, followed by characterization using NMR and IR spectroscopy .
| Reagent | Role | Optimal Conditions |
|---|---|---|
| DCC | Carbodiimide coupling agent | Activates carboxyl group |
| HOBt | Reduces racemization | Enhances coupling efficiency |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Structural confirmation requires a combination of:
- NMR Spectroscopy : To resolve aromatic protons and confirm substitution patterns.
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1650 cm⁻¹) and methoxy group vibrations (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]⁺ ion). Cross-referencing with X-ray crystallography data ensures accuracy .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles, lab coats) in a fume hood.
- Store in a cool, dry place (<25°C) away from oxidizers.
- Acute oral toxicity (Category 4) necessitates immediate medical consultation upon exposure. Toxicity data should be validated via in vitro assays (e.g., MTT assays) .
Q. How is X-ray crystallography employed to determine the molecular structure?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 89 K resolves bond lengths and angles. For example:
- Orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 6.017 Å, b = 15.312 Å, c = 18.149 Å.
- Data collected using a Bruker SMART CCD diffractometer with graphite-monochromated Cu-Kα radiation. Structural refinement via SHELXL .
Advanced Research Questions
Q. How can HPLC be optimized for pharmacokinetic studies of this compound metabolites?
Methodological Answer: A validated HPLC method with spectrofluorometric detection (excitation: 270 nm, emission: 370 nm) achieves a detection limit of 1 ng/mL for the parent compound and 2 ng/mL for metabolites. Use a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0). Intraday precision (RSD <5%) ensures reproducibility in plasma/urine samples .
Q. What experimental designs are used to assess dopamine D2 and serotonin 5-HT3 receptor binding?
Methodological Answer:
- Radioligand Binding Assays : Incubate with [³H]spiperone (D2 receptor) or [³H]GR65630 (5-HT3 receptor).
- Competitive Binding : Use HEK-293 cells expressing recombinant receptors. Calculate IC₅₀ values via nonlinear regression.
- Functional Assays : Measure cAMP inhibition (D2) or 5-HT-induced ion currents (5-HT3) .
Q. How does this compound target bacterial proliferation pathways?
Methodological Answer: The compound inhibits bacterial acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferase (PPTase), enzymes critical for fatty acid biosynthesis. Assays include:
- Enzyme Inhibition : Measure IC₅₀ using purified AcpS/PPTase and radiolabeled substrates.
- MIC Testing : Determine minimum inhibitory concentrations against S. aureus and E. coli .
Q. What spectrofluorometric methods detect metal ion interactions with this compound?
Methodological Answer: Fluorescence quenching studies at varying pH (2.7–10.1) reveal Pb²⁺ binding. Key steps:
Q. How do solvent-solute interactions affect the compound’s polarizability in electrolyte solutions?
Methodological Answer: Molar refraction (RM) and polarizability (α) are derived from refractive index (nD) and density (ρ) measurements in NaCl/LiCl solutions (0.05–0.15 M).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
